4'-Chloro-3'-methyl-2-phenylacetophenone
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Overview
Description
4’-Chloro-3’-methyl-2-phenylacetophenone is an organic compound with the molecular formula C15H13ClO It is a derivative of acetophenone, characterized by the presence of a chloro group at the 4’ position, a methyl group at the 3’ position, and a phenyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-methyl-2-phenylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with 4-chloro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-3’-methyl-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3’-methyl-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones.
Scientific Research Applications
4’-Chloro-3’-methyl-2-phenylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-methyl-2-phenylacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Chloroacetophenone: Lacks the methyl group at the 3’ position.
3-Methylacetophenone: Lacks the chloro group at the 4’ position.
2-Phenylacetophenone: Lacks both the chloro and methyl groups.
Comparison: 4’-Chloro-3’-methyl-2-phenylacetophenone is unique due to the presence of both chloro and methyl substituents, which influence its chemical reactivity and biological activity. The combination of these groups can enhance its electrophilic nature and potentially increase its efficacy in various applications compared to its analogs.
Biological Activity
4'-Chloro-3'-methyl-2-phenylacetophenone is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Method : The compound is synthesized via the Friedel-Crafts acylation reaction, using acetophenone and 4-chloro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is typically performed under anhydrous conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The compound's mechanism involves disrupting cell membrane integrity and inhibiting nucleic acid synthesis, which are critical for bacterial survival .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of cell cycle regulators and apoptotic pathways. The compound acts as an electrophile, potentially interacting with cellular nucleophiles and altering signaling pathways involved in cell proliferation and survival.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It primarily acts as an electrophile, reacting with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:
- Inhibition of Enzyme Activity : By modifying active sites on enzymes, the compound can disrupt metabolic processes.
- Disruption of Cellular Processes : The alteration in signaling pathways can result in changes to cell growth and apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Chloroacetophenone | Lacks methyl group at the 3' position | Limited antimicrobial activity |
3-Methylacetophenone | Lacks chloro group at the 4' position | Moderate cytotoxicity |
2-Phenylacetophenone | Lacks both chloro and methyl groups | Minimal biological activity |
This table highlights how the presence of both chloro and methyl substituents in this compound enhances its biological activity compared to its analogs.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that concentrations as low as 50 µg/mL effectively inhibited growth, showcasing its potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Line Study : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-11-9-13(7-8-14(11)16)15(17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWXBMJLBNKEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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